molecular formula C12H15ClN2O2 B1403732 Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride CAS No. 54906-23-9

Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride

Cat. No. B1403732
CAS RN: 54906-23-9
M. Wt: 254.71 g/mol
InChI Key: OVJZQOAKJRQOOM-UHFFFAOYSA-N
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Description

Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride, also known as Spiro-HCl, is a synthetic compound used in a variety of scientific research applications. It is a cyclic compound composed of a six-membered ring with a piperidine moiety attached to a benzoxazine ring. Spiro-HCl is a colorless solid that is soluble in water and other organic solvents. It has a melting point of 228-230°C, and a molecular weight of 351.9 g/mol.

Scientific Research Applications

Medicinal Chemistry and Biological Relevance

  • Spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives are pivotal in medicinal chemistry, serving as pharmacophores in drugs, drug candidates, and biochemical reagents. Their synthesis has seen significant advances, underlining their potential for developing new biologically active substances (Ghatpande et al., 2020).

Drug Discovery and Development

  • Research into spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives as histone deacetylase (HDAC) inhibitors has identified several compounds with potent HDAC inhibition, remarkable stability, and significant tumor growth inhibition in preclinical models. These findings highlight their potential in cancer therapy (Thaler et al., 2013).

Novel Scaffolds for Drug Discovery

  • The synthesis of novel scaffolds, such as 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], demonstrates the continuous search for new drug-like molecules. These scaffolds can serve as key intermediates in combinatorial synthesis, offering diverse possibilities for drug development (Willand et al., 2004).

σ-Receptor Ligands

  • Spiropiperidines have been explored for their affinity towards σ1- and σ2-receptors, contributing to the understanding of σ-receptors' role in various physiological processes and their potential as therapeutic targets. These studies provide insights into the structural features beneficial for high σ1-receptor affinity (Maier & Wünsch, 2002).

Antimalarial Activity

  • Spiro[piperidine-4,3′-tetraoxanes] compounds have been synthesized and evaluated for their antimalarial activity, with several showing moderate to good activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. These findings underscore the potential of spirocyclic compounds in antimalarial drug development (Kumar et al., 2012).

properties

IUPAC Name

spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c15-11-9-3-1-2-4-10(9)16-12(14-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJZQOAKJRQOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)C3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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